N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide
Description
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzimidazole moiety, a spirocyclic system, and a carboxamide group, making it an interesting subject for research and development.
Properties
IUPAC Name |
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-19(23-10-11-26-14-20(13-23)8-3-9-20)21-12-18-22-16-4-1-2-5-17(16)24(18)15-6-7-15/h1-2,4-5,15H,3,6-14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVVJKPLVDMPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CCOC2)C(=O)NCC3=NC4=CC=CC=C4N3C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with cyclopropyl carboxylic acid under acidic conditions.
Introduction of the spirocyclic system: This step involves the reaction of the benzimidazole derivative with a suitable spirocyclic precursor, such as 6-oxa-9-azaspiro[3.6]decane, under basic conditions.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Pharmacology: The compound can be used to study receptor interactions and signaling pathways.
Materials Science: Its unique spirocyclic structure can be utilized in the development of novel materials with specific properties.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The spirocyclic system may contribute to the compound’s stability and binding affinity, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- N-(3-Aminopropyl)methacrylamide hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide stands out due to its unique combination of a benzimidazole moiety, a spirocyclic system, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
